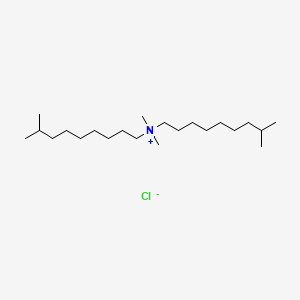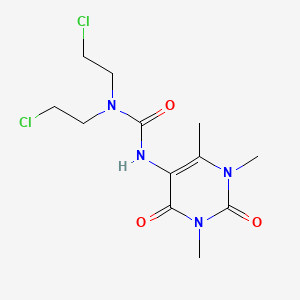
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is a synthetic organic compound that features a urea backbone substituted with chloroethyl and trimethyl-dioxopyrimidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea typically involves the reaction of 1,3,4-trimethyl-2,6-dioxopyrimidin-5-amine with 1,1-bis(2-chloroethyl)urea. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, under reflux conditions. The reaction mixture is then purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
For industrial-scale production, the synthesis might involve continuous flow reactors to ensure consistent product quality and yield. The use of automated systems can also help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea can undergo various chemical reactions, including:
Substitution Reactions: The chloroethyl groups can be substituted by nucleophiles such as amines or thiols.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different products.
Hydrolysis: The urea moiety can be hydrolyzed under acidic or basic conditions.
Common Reagents and Conditions
Nucleophiles: Amines, thiols, and alcohols.
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Hydrolysis Conditions: Acidic (HCl) or basic (NaOH) aqueous solutions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine might yield a bis(2-aminoethyl) derivative.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, such as anticancer activity.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea depends on its specific application. In medicinal chemistry, it might interact with biological targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The chloroethyl groups can form covalent bonds with nucleophilic sites in proteins or DNA, potentially leading to cytotoxic effects.
Comparison with Similar Compounds
Similar Compounds
1,1-Bis(2-chloroethyl)urea: Lacks the trimethyl-dioxopyrimidinyl group.
1,1-Bis(2-chloroethyl)-3-(2,6-dioxopyrimidin-5-yl)urea: Similar structure but without the trimethyl groups.
Uniqueness
1,1-Bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea is unique due to the presence of both chloroethyl and trimethyl-dioxopyrimidinyl groups, which can impart distinct chemical and biological properties compared to its analogs.
Properties
CAS No. |
93042-74-1 |
|---|---|
Molecular Formula |
C12H18Cl2N4O3 |
Molecular Weight |
337.20 g/mol |
IUPAC Name |
1,1-bis(2-chloroethyl)-3-(1,3,4-trimethyl-2,6-dioxopyrimidin-5-yl)urea |
InChI |
InChI=1S/C12H18Cl2N4O3/c1-8-9(10(19)17(3)12(21)16(8)2)15-11(20)18(6-4-13)7-5-14/h4-7H2,1-3H3,(H,15,20) |
InChI Key |
UBTFJSPZLBHHLY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=O)N(C(=O)N1C)C)NC(=O)N(CCCl)CCCl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![3-[(Oxan-2-yl)oxy]oxolan-2-ol](/img/structure/B14366456.png)
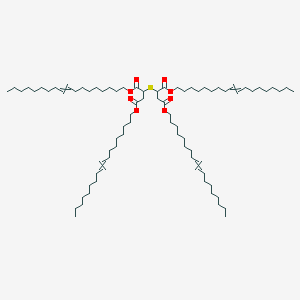
![{[1-(4-Iodophenyl)ethenyl]oxy}(trimethyl)silane](/img/structure/B14366469.png)

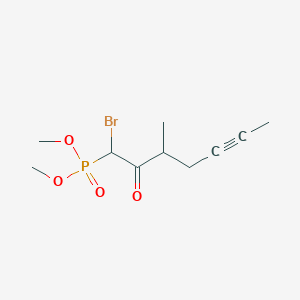
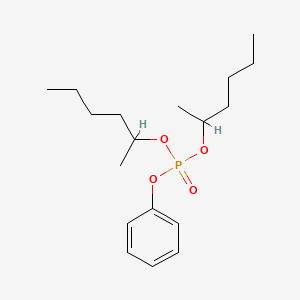
![1-Phenyl-1-sulfanylideneoctahydro-4H-1lambda~5~-cyclopenta[b]phosphinin-4-one](/img/structure/B14366506.png)
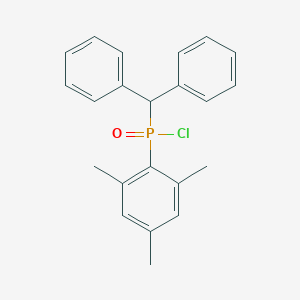

diphenylsilane](/img/structure/B14366539.png)

![1,3-Benzenediol, 5-[2-(4-methoxyphenyl)ethyl]-](/img/structure/B14366546.png)
![4-Chloro-2,6-bis[2-(4-methylcyclohex-3-en-1-yl)propan-2-yl]phenol](/img/structure/B14366554.png)
